Tris(2,2,2-trifluoroethyl) borate
Overview
Description
Tris(2,2,2-trifluoroethyl) borate, also known as boric acid tris(2,2,2-trifluoroethyl) ester, is a chemical compound with the formula B(OCH2CF3)3. This borate ester reagent is widely used in organic synthesis, particularly in condensation reactions. It is a colorless liquid with a density of 1.430 g/cm³ and a boiling point of 94.3°C .
Mechanism of Action
Target of Action
Tris(2,2,2-trifluoroethyl) borate, also known as the Sheppard amidation reagent , is primarily used in organic synthesis . Its primary targets are carboxylic acids and amines .
Mode of Action
This borate ester reagent promotes the direct formation of amides from carboxylic acids and amines . It also facilitates the formation of imines from amines or amides with carbonyl compounds . The compound acts as a strong Lewis acid .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the condensation reaction . This reaction leads to the formation of amides and imines, which are crucial components in a variety of biochemical processes.
Result of Action
The primary result of the action of this compound is the formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . These products are essential in various biochemical and synthetic processes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a flammable liquid and vapor , suggesting that it should be handled and stored carefully to prevent accidents. Additionally, the compound’s boiling point is 94.3°C , indicating that it may be sensitive to high temperatures.
Preparation Methods
Tris(2,2,2-trifluoroethyl) borate can be synthesized through the reaction of trifluoroethanol with various boron-containing compounds such as boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. Among these, boric anhydride is preferred for larger scale preparations due to its low cost and ease of handling . The general reaction is as follows: [ \text{CF}_3\text{CH}_2\text{OH} + \text{B}_2\text{O}_3 \rightarrow \text{B(OCH}_2\text{CF}_3\text{)}_3 ] The product is then purified by distillation .
Chemical Reactions Analysis
Tris(2,2,2-trifluoroethyl) borate is primarily used in condensation reactions. It promotes the direct formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . It is also used for the coupling of unprotected amino acids with amines and mediates the formylation of amines via transamidation of dimethylformamide . The compound acts as a strong Lewis acid with an acceptor number of 66 (Gutmann-Beckett method) .
Scientific Research Applications
Tris(2,2,2-trifluoroethyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of amides and imines.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Tris(2,2,2-trifluoroethyl) borate is unique among borate esters due to its strong Lewis acidity and its ability to promote direct amidation and imine formation. Similar compounds include:
Trimethyl borate: Used in organic synthesis but has lower Lewis acidity compared to this compound.
Triethyl borate: Another borate ester used in organic synthesis with different reactivity and properties.
Tris(trimethylsilyl) borate: Used in different synthetic applications but lacks the strong Lewis acidity of this compound.
This compound stands out due to its high reactivity and efficiency in promoting condensation reactions, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
tris(2,2,2-trifluoroethyl) borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXQJFSUBBIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394033 | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-18-7 | |
Record name | Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,2,2-trifluoroethyl) borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.